molecular formula C16H12N2O2 B2519899 N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396864-42-8

N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2519899
CAS RN: 1396864-42-8
M. Wt: 264.284
InChI Key: IYUJYTFSJNJSOH-UHFFFAOYSA-N
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Description

“N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound that contains an isoxazole ring and a biphenyl group. Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity and are synthetically useful .


Synthesis Analysis

Isoxazoles can be synthesized via a variety of methods. Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The isoxazole ring in the molecule is a five-membered N,O-containing heterocycle. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles undergo a variety of reactions. The 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents are among the variety of reactions leading to the construction of the isoxazole ring .

Scientific Research Applications

Medicinal Chemistry

Isoxazoles, including the compounds , are biologically active and have been the subject of research in medicinal chemistry . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .

Antimicrobial and Antifungal Activities

Some isoxazole derivatives have been tested for their antimicrobial and antifungal activities . For example, a new oxazole derivative of substitutednaphthol was synthesized and screened for its antimicrobial and antifungal activity against selected microbes .

Anti-Inflammatory Properties

Many isoxazoles possess anti-inflammatory properties . This makes them valuable in the development of drugs for conditions that involve inflammation.

Anticancer Applications

Isoxazole-containing biphenyl compounds have been designed, synthesized, and evaluated as inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint . This is a significant area of research in cancer immunotherapy.

Antiviral Properties

Isoxazoles also possess antiviral properties . This makes them useful in the development of antiviral drugs.

Antidiabetic Applications

Isoxazoles have been found to have antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes.

Synthesis of New Compounds

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .

Antibacterial Agents

In search of better antibacterial agents, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized . These compounds offer potential for the development of new antibacterial drugs.

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their synthetic availability and biological properties, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This suggests that “N-(isoxazol-4-yl)-[1,1’-biphenyl]-4-carboxamide” and similar compounds may continue to be a focus of future research.

properties

IUPAC Name

N-(1,2-oxazol-4-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(18-15-10-17-20-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUJYTFSJNJSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide

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